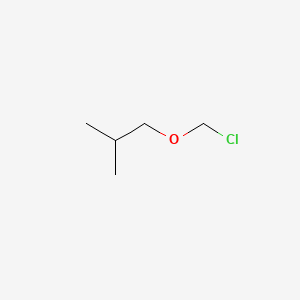![molecular formula C14H21NO4 B3051569 4-[4-(双(2-羟乙基)氨基)苯基]丁酸 CAS No. 34677-78-6](/img/structure/B3051569.png)
4-[4-(双(2-羟乙基)氨基)苯基]丁酸
描述
4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid is a chemical compound with the molecular formula C22H22N4O4 . The molecule contains a total of 54 bonds, including 32 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, 1 nitro group (aromatic), 2 hydroxyl groups, and 2 primary alcohols .
Molecular Structure Analysis
The molecular structure of 4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid can be represented by the SMILES string OCCN(CCO)c1ccc(cc1)c3ccc(N=Nc2ccc(cc2)N+=O)cc3 . This can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .科学研究应用
药物抗性中的代谢
4-[4-(双(2-羟乙基)氨基)苯基]丁酸是一种重要的研究应用,通过其在苯丁酸氮芥代谢中的作用被发现,它在理解癌症治疗中的耐药性方面具有重要意义。苯丁酸氮芥的代谢包括衍生物,如 4-[4-(双(2-羟乙基)氨基)苯基]丁酸,涉及肝微粒体的谷胱甘肽 S-转移酶 (GST)。这个过程对于评估肿瘤细胞对癌症治疗中使用的烷化剂的耐药性至关重要。研究表明,这种化合物在生物膜中苯丁酸氮芥的代谢中起作用,可能影响获得性耐药性的发展 (Zhang, Ye, & Lou, 2004)。
抗癌前药的合成
另一个应用涉及合成新化合物,作为通过生物还原过程激活的前药的潜在用途。该化合物是合成这些药物的关键中间体,特别是在抗癌剂的开发中。通过了解这种化合物的合成和性质,研究人员可以开发治疗癌症的新策略 (Mann & Shervington, 1991)。
被人类谷胱甘肽 S-转移酶螯合
该化合物还在人 α 类谷胱甘肽 S-转移酶 (GST) 的螯合中起作用。这个过程在苯丁酸氮芥的解毒中至关重要,表明其与化疗药物的药效学相关。了解 GST 如何与这种化合物相互作用可以深入了解化疗剂的解毒机制及其在耐药性中的意义 (Meyer et al., 1992)。
药物中间体
在药物领域,结构相似的化合物 4,4-双(4-氟苯基)丁酸是一种重要的中间体。这种应用对于合成各种药物产品至关重要,证明了该化合物在药物开发的更广泛背景中的作用 (Fan, 1990)。
缺氧选择性抗肿瘤剂
对缺氧选择性抗肿瘤剂的研究也涉及这种化合物的衍生物。通过研究这些化合物在缺氧条件下的稳定性、合成和选择性毒性,研究人员可以为癌症治疗开发靶向疗法,特别是在以低氧水平为特征的肿瘤微环境中 (Tercel, Wilson, & Denny, 1995)。
属性
IUPAC Name |
4-[4-[bis(2-hydroxyethyl)amino]phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c16-10-8-15(9-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,16-17H,1-3,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGUQAIGQHYVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20316958 | |
| Record name | 4-{4-[Bis(2-hydroxyethyl)amino]phenyl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20316958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid | |
CAS RN |
34677-78-6 | |
| Record name | NSC309417 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{4-[Bis(2-hydroxyethyl)amino]phenyl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20316958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3051488.png)










